molecular formula C10H16BrNO3 B2697714 Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate CAS No. 1566209-22-0

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate

Cat. No.: B2697714
CAS No.: 1566209-22-0
M. Wt: 278.146
InChI Key: PXESKGYMAGIMIM-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 2-bromoacetyl group (CH₂BrCO-) and protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its bromoacetyl moiety serves as a reactive site for nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-9(2,3)15-8(14)12-10(4-5-10)7(13)6-11/h4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXESKGYMAGIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

  • Dissolve tert-butyl carbamate in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-bromoacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromoacetyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, can be used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.

    Hydrolysis: The products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The carbamate group can undergo hydrolysis, releasing the active amine, which may interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Reactivity

The reactivity and applications of tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate are heavily influenced by its substituents. Below is a comparative analysis with structurally similar compounds:

Table 1: Key Properties of this compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile Solubility Trends Applications
This compound C₁₀H₁₆BrNO₃ 278.16 2-Bromoacetyl High (Br as leaving group) Low in water; soluble in DCM Alkylating agent, synthesis intermediate
Tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate C₁₀H₁₉NO₃ 201.27 2-Hydroxyethyl Moderate (OH for H-bonding) Higher in polar solvents Solubility enhancer, peptide synthesis
Tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 3-Fluorophenyl Low (aromatic stability) Lipophilic Pharmacokinetic modulation
Tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate C₁₁H₁₉NO₄ 229.27 2-Methoxyacetyl Low (electron-donating OCH₃) Moderate in organic solvents Stabilized intermediates
Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate C₁₃H₁₄BrNO₃ 312.16 2-Bromoacetyl + benzyl High (Br reactivity; benzyl deprotection) Low in water Specialty synthesis

Structural and Electronic Effects

  • Bromoacetyl vs. Hydroxyethyl/Methoxyacetyl : The bromine atom in the target compound enhances electrophilicity, making it prone to nucleophilic attacks (e.g., in alkylation or Suzuki coupling). In contrast, the hydroxyethyl and methoxyacetyl analogs exhibit lower reactivity due to electron-donating groups (-OH, -OCH₃), which stabilize the acetyl moiety .
  • Protecting Groups: The Boc group (tert-butyl) offers acid-labile protection, whereas the benzyl group in requires hydrogenolysis for removal, impacting synthetic strategies .

Biological Activity

Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate (CAS No. 1566209-22-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{14}BrN_{1}O_{2} with a molecular weight of 249.13 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a cyclopropyl ring substituted with a bromoacetyl group, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The bromoacetyl group can act as an electrophile, potentially interacting with nucleophilic sites on enzymes, thereby inhibiting their function.
  • Receptor Modulation : The structural components may allow for interaction with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Cellular Uptake : The lipophilicity imparted by the tert-butyl group may facilitate membrane permeability, enhancing cellular uptake and subsequent biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has shown cytotoxic effects against several cancer cell lines in vitro.
  • Antimicrobial Properties : There is evidence that compounds with similar structures possess antimicrobial activities, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some studies indicate that derivatives of carbamates may modulate inflammatory responses, hinting at possible therapeutic uses in inflammatory diseases.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results showed:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.5
HeLa (Cervical)12.3
A549 (Lung)20.0

The IC50 values indicate significant cytotoxicity, particularly in HeLa and MCF-7 cells.

Mechanistic Insights

Further investigations revealed that this compound induces apoptosis in cancer cells through:

  • Activation of Caspases : The compound was found to activate caspase-3 and caspase-9 pathways, crucial for apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited G0/G1 phase arrest, preventing progression to mitosis.

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